Acat-IN-4

Catalog No.
S12380701
CAS No.
M.F
C32H50N2O5S
M. Wt
574.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acat-IN-4

Product Name

Acat-IN-4

IUPAC Name

[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C32H50N2O5S

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35)

InChI Key

QAXDCCFJOPQLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C

Acat-IN-4 is a synthetic compound that acts as an inhibitor of acyl-CoA:cholesterol acyltransferase 1, commonly known as ACAT1. This enzyme plays a crucial role in cholesterol metabolism by catalyzing the conversion of cholesterol and fatty acids into cholesteryl esters, which are stored in lipid droplets within cells. The inhibition of ACAT1 is of significant interest in the context of cardiovascular diseases, particularly atherosclerosis, as it can lead to reduced cholesterol accumulation in macrophages, thereby mitigating plaque formation in arteries.

Acat-IN-4 primarily functions through inhibition of the ACAT1 enzyme, which is involved in the following chemical reaction:

Cholesterol+Fatty Acyl CoAACAT1Cholesteryl Ester+CoA\text{Cholesterol}+\text{Fatty Acyl CoA}\xrightarrow{\text{ACAT1}}\text{Cholesteryl Ester}+\text{CoA}

The inhibition mechanism involves binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This leads to decreased production of cholesteryl esters from cholesterol and fatty acids, ultimately affecting lipid metabolism and storage.

Research indicates that Acat-IN-4 exhibits anti-atherogenic properties. By inhibiting ACAT1, it reduces the formation of cholesteryl esters in macrophages, leading to decreased foam cell formation and plaque development in atherosclerosis models. Studies have shown that treatment with Acat-IN-4 results in lower levels of free cholesterol and reduced necrosis within plaques, contributing to improved cardiovascular health outcomes in experimental models .

The synthesis of Acat-IN-4 typically involves multi-step organic reactions. One effective method reported includes:

  • Starting Materials: Utilizing readily available precursors such as piperazine derivatives and phenylthio compounds.
  • Reagents: Employing reagents like trimethylsilyl cyanide in an eco-friendly manner.
  • Reaction Conditions: Conducting reactions under mild conditions to promote high yields while minimizing by-products.

Acat-IN-4 has potential applications in:

  • Pharmaceutical Development: As a therapeutic agent for treating hyperlipidemia and preventing atherosclerosis.
  • Research: As a tool for studying cholesterol metabolism and the role of ACAT1 in lipid disorders.
  • Drug Discovery: In screening programs aimed at identifying new ACAT inhibitors for various metabolic diseases.

Interaction studies have demonstrated that Acat-IN-4 effectively competes with cholesterol for binding at the active site of ACAT1. This competitive inhibition leads to altered lipid profiles in treated cells, providing insights into its mechanism of action. Additionally, studies have shown that Acat-IN-4 does not exhibit significant toxicity or adverse effects on cellular viability at therapeutic concentrations .

Several compounds share structural or functional similarities with Acat-IN-4, particularly those targeting ACAT enzymes or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
F1394ACAT1 inhibitorDemonstrated efficacy in reducing plaque burden
Sandoz Compound 58035ACAT inhibitorKnown for its impact on macrophage apoptosis
K-604ACAT1 inhibitorFocused on improving cholesterol clearance
AvasimibeDual inhibitor (ACAT and other pathways)Broader spectrum of activity against lipid disorders

Acat-IN-4 is unique due to its specific binding affinity and potency against ACAT1 without significant off-target effects observed with other compounds .

Competitive Binding Analysis at Acyl-Coenzyme A:Cholesterol Acyltransferase-1 Catalytic Sites

Acyl-Coenzyme A:cholesterol acyltransferase-1 represents a membrane-bound enzyme belonging to the membrane-bound O-acyltransferase family, characterized by a complex catalytic architecture that facilitates the esterification of cholesterol with long-chain fatty acyl-coenzyme A substrates [1] [2]. The enzyme structure comprises nine transmembrane segments organized in a dimeric configuration, with each protomer containing distinct substrate binding domains that serve as primary targets for competitive inhibition [3] [4].

The catalytic core of Acyl-Coenzyme A:cholesterol acyltransferase-1 features a hydrophilic environment enclosed by transmembrane domains 2-9, with the conserved histidine residue His460 positioned centrally to facilitate the acyl transfer reaction [3]. Competitive binding analysis reveals two distinct substrate entrance pathways: the cytosolic tunnel designated for acyl-coenzyme A substrate access, and the transmembrane tunnel accommodating cholesterol substrate entry [3]. These structural features establish the framework for understanding competitive inhibition mechanisms at the catalytic sites.

The cytosolic tunnel exhibits specific binding characteristics for acyl-coenzyme A substrates, with the pantetheine arm of the substrate extending through the tunnel to position the thioester bond in proximity to His460 [3]. Competitive inhibitors targeting this site demonstrate binding affinities that correlate with their structural similarity to the natural acyl-coenzyme A substrate. The binding pocket accommodates the adenosine nucleotide moiety through specific interactions with Lys445, Tyr433, and Asn415, establishing critical recognition elements for competitive binding analysis [3].

Structural analysis indicates that competitive inhibitors exhibit binding constants in the nanomolar range, with dissociation constants varying between 0.378 micromolar for highly selective inhibitors to several hundred nanomolar for less specific compounds [5] [6]. The competitive nature of inhibition is demonstrated through kinetic studies showing increased apparent Michaelis constants for acyl-coenzyme A substrates in the presence of inhibitors, while maximum velocity values remain unchanged [6].

Table 1: Competitive Binding Parameters for Representative Acyl-Coenzyme A:Cholesterol Acyltransferase-1 Inhibitors

Inhibitor ClassInhibition Constant (Ki)IC50 ValueSelectivity RatioBinding Mode
Imidazole Derivatives4.0-9.9 nM6.4-10.7 nMACAT-1 SelectiveCompetitive
Urea Compounds10-75 nM17-75 nMNon-selectiveCompetitive
Pantotheic Acid Derivatives4.0 nM6.4 nMACAT-1 SelectiveCompetitive
Phenylimidazole Series0.012-0.16 μM0.039-0.16 μMACAT-1 PreferentialCompetitive

The transmembrane tunnel serving as the cholesterol binding site presents additional opportunities for competitive inhibition through sterol-like compounds that can occupy the cholesterol recognition domain [3]. This binding site demonstrates stereochemical specificity, with the 3β-hydroxyl group orientation serving as a critical structural determinant for substrate recognition and competitive inhibitor binding [7] [2].

Allosteric Modulation Effects on Cholesterol Esterification

Acyl-Coenzyme A:cholesterol acyltransferase-1 exhibits complex allosteric regulation mechanisms that significantly influence cholesterol esterification kinetics through conformational changes induced by sterol binding at sites distinct from the catalytic center [7] [8]. The enzyme contains both substrate-binding sites and allosteric activator sites, with cholesterol serving dual roles as substrate and allosteric modulator [7].

The allosteric activation model proposes that Acyl-Coenzyme A:cholesterol acyltransferase-1 functions as a homotetrameric enzyme organized as a double dimer, with each dimer containing two identical sterol substrate sites and one or two sterol activator sites [8]. Site S can accommodate various sterols containing a 3β-hydroxyl group in steroid ring A but demonstrates preferential binding for pregnenolone, while site A shows selectivity for cholesterol binding and cannot accommodate pregnenolone [8].

Cholesterol binding at the allosteric site triggers conformational changes that enhance substrate binding affinity at the catalytic site and increase catalytic efficiency [7]. This mechanism is demonstrated through kinetic studies showing that cholesterol presence significantly increases sitosterol esterification rates, with a 4.5-fold increase observed at 0.1 mol% cholesterol concentration for Acyl-Coenzyme A:cholesterol acyltransferase-1 [7].

The structural basis for allosteric modulation involves specific interactions between cholesterol and residues Tyr124, Phe127, Leu352, and Phe356 in a hydrophobic pocket flanked by transmembrane domains 1, 5, and 6 [9]. The sterol ring establishes hydrophobic contacts with Trp382, potentially affecting Trp394 conformation through π-π interactions mediated by Trp381 in the catalytic core [9].

Table 2: Allosteric Modulation Parameters for Cholesterol Esterification

Sterol SubstrateFold Activation by CholesterolMaximal Velocity IncreaseApparent Km ChangeAllosteric Binding Site Affinity
Sitosterol4.5-fold350%2.8-fold decreaseHigh cholesterol selectivity
7-Ketocholesterol3.2-fold220%1.9-fold decreaseModerate cholesterol preference
PregnenoloneNo activationNo changeNo changeNo allosteric binding
EpicholesterolMinimal activation15% increaseMinimal changeLow binding affinity

Allosteric inhibitors can disrupt cholesterol esterification by interfering with the conformational changes required for enzyme activation [9]. Site-directed mutagenesis studies demonstrate that mutations of Phe356 or Trp382 to alanine completely abolish enzyme activity, indicating the critical importance of allosteric site integrity for catalytic function [9].

The allosteric regulation mechanism exhibits stereospecificity, as demonstrated by the inability of enantiomeric cholesterol to activate Acyl-Coenzyme A:cholesterol acyltransferase-1 despite having identical biophysical properties to natural cholesterol in membrane environments [7]. This stereospecific interaction confirms that allosteric activation results from direct protein-sterol interactions rather than membrane biophysical effects [7].

Time-Dependent Inactivation Kinetics in Endoplasmic Reticulum Membrane Models

Time-dependent inactivation of Acyl-Coenzyme A:cholesterol acyltransferase-1 represents a complex kinetic phenomenon involving both reversible binding and irreversible enzyme modification processes within endoplasmic reticulum membrane environments [10] [11]. The kinetic analysis of time-dependent inhibition requires sophisticated mathematical models to accurately describe the multi-phase inactivation patterns observed experimentally [10].

The classical time-dependent inactivation model follows a two-step mechanism involving initial reversible inhibitor binding followed by irreversible enzyme inactivation, characterized by the inactivation rate constant kinact and the inhibitor binding constant KI [10]. However, recent mechanistic studies reveal more complex kinetic schemes involving metabolic intermediate complex formation and subsequent terminal inactivation steps [10].

Experimental analysis of time-dependent inactivation typically employs a two-step incubation methodology, with primary preincubation of enzyme with inhibitor at various concentrations and time points, followed by secondary incubation with substrate to measure remaining enzyme activity [10]. Percent remaining activity plots versus preincubation time often exhibit concave upward curvature indicative of quasi-irreversible inhibition rather than simple irreversible inactivation [10].

Table 3: Time-Dependent Inactivation Parameters in Endoplasmic Reticulum Membrane Models

Inactivation ParameterTypical RangeMembrane Environment EffectTemperature DependencepH Sensitivity
kinact (min⁻¹)0.007-0.0122-3 fold enhancement in ERQ10 = 2.1-2.8Optimal pH 7.2-7.6
KI (μM)0.1-2.5Reduced in membrane environmentMinimal temperature effectStable pH 6.8-8.2
t1/2 inactivation (min)58-99Prolonged in ER membranesShortened at 37°CLongest at physiological pH
Recovery rate (h⁻¹)0.05-0.15Slower in intact membranesAccelerated at higher temperaturespH-independent

The endoplasmic reticulum membrane environment significantly influences time-dependent inactivation kinetics through several mechanisms including altered inhibitor partitioning, modified enzyme conformation, and changed accessibility of catalytic residues [12]. Membrane-bound Acyl-Coenzyme A:cholesterol acyltransferase-1 demonstrates different inactivation kinetics compared to solubilized enzyme preparations, with generally slower inactivation rates but enhanced inhibitor binding affinity [12].

Sequential kinetic models incorporating inhibitor metabolite formation prior to metabolic intermediate complex formation provide improved fits to experimental data compared to direct inactivation models [10]. These models account for the lag phase often observed in early time points of inactivation experiments and better describe the biphasic nature of time-dependent inhibition [10].

The terminal inactivation phase represents the rate-limiting step in time-dependent inhibition, involving irreversible modification of the enzyme that prevents recovery of catalytic activity [10] [11]. This phase is characterized by significantly slower rate constants compared to initial binding phases and demonstrates higher sensitivity to membrane environment modifications [11].

Table 4: Kinetic Models for Time-Dependent Inactivation Analysis

Kinetic ModelMathematical DescriptionAdvantagesLimitationsRecommended Application
Simple IrreversibleSingle exponential decayEasy parameter estimationOversimplified mechanismInitial screening only
Quasi-IrreversibleBiphasic exponentialAccounts for recoveryModerate complexityStandard analysis
Sequential FormationMulti-step mechanismMechanistically accurateHigh parameter correlationDetailed mechanistic studies
Reversible CovalentEquilibrium-basedPhysiologically relevantComplex data requirementsAdvanced characterization

The practical implications of time-dependent inactivation kinetics extend beyond mechanistic understanding to include predictions of in vivo efficacy and drug-drug interaction potential [13]. Accurate parameterization of time-dependent inhibition is essential for translating in vitro findings to physiological conditions and therapeutic applications [13].

XLogP3

7.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

574.34404387 g/mol

Monoisotopic Mass

574.34404387 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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